1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide
Description
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is a pyrrolidine-based compound featuring a pyridin-4-ylmethyl substituent at the 1-position of the pyrrolidine ring and a carboxamide group at the 2-position. Its molecular formula is C₁₁H₁₄N₃O, with a molecular weight of 219.25 g/mol.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)10-2-1-7-14(10)8-9-3-5-13-6-4-9/h3-6,10H,1-2,7-8H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRRMVOZECTRRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=CC=NC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridin-4-ylmethyl group and the carboxamide functionality. One common synthetic route involves the reaction of pyrrolidine with a pyridin-4-ylmethyl halide under basic conditions to form the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the pyrrolidine and pyridine rings.
Scientific Research Applications
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The pyridin-4-ylmethyl group can enhance binding affinity and selectivity by interacting with specific amino acid residues in the target protein. The carboxamide group can form hydrogen bonds with the target, further stabilizing the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide and analogous compounds:
Structural and Functional Analysis
Core Heterocycle Variations
- Pyrrolidine vs. Piperidine: Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) increases molecular weight and alters conformational flexibility. For example, 1-(4,6-Dimethylpyrimidin-2-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamide has a molecular weight of 325.41 g/mol compared to the target compound’s 219.25 g/mol .
Substituent Effects
- Pyridinylmethyl vs. Fluorophenyl: The pyridin-4-ylmethyl group in the target compound likely engages in π-π stacking or hydrogen bonding with enzymes (e.g., trypsin in 6SY3) . In contrast, 1-(2-amino-4-fluorophenyl)pyrrolidine-2-carboxamide incorporates a fluorinated phenyl group, which could improve metabolic stability and lipophilicity .
Biological Activity
1-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of antimalarial properties and other therapeutic applications. This article delves into the biological activity of this compound, presenting detailed research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by its unique structural components, which include a pyridine ring and a pyrrolidine moiety. This structural configuration is believed to contribute to its biological activity.
Chemical Structure
- IUPAC Name : this compound
- CAS Number : 2034202-36-1
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound derivatives. A significant study focused on prolyl-tRNA synthetase (PRS) as a target for malaria treatment. The results indicated that the compound exhibited low double-digit nanomolar activity against resistant strains of Plasmodium falciparum (Pf) and Plasmodium vivax (Pv) .
Table 1: Antimalarial Activity Data
| Compound | Strain Tested | IC50 (nM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | Pf 3D7 | 10 | >50 |
| Active Enantiomer 1-S | NF54 | 13 | >50 |
| Active Enantiomer 1-S | NF175 | 9 | >50 |
The compound demonstrated effective inhibition of both blood stage and liver stage schizonts, indicating its potential for causal prophylaxis against malaria. However, it also exhibited a slow killing profile and some propensity for resistance development .
The mechanism by which this compound exerts its effects involves binding to the ATP-site of PRS, leading to inhibition of protein synthesis in the malaria parasite. This interaction is crucial for the growth and replication of Plasmodium species .
Other Biological Activities
In addition to its antimalarial properties, preliminary investigations suggest that this compound may exhibit other biological activities, including:
- Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation.
- Antibacterial Effects : The compound may possess antibacterial properties against various pathogens.
Study on Antimalarial Efficacy
A notable study involved screening a library of compounds designed as PRS inhibitors. The results indicated that derivatives of this compound not only inhibited Plasmodium growth but also showed acceptable selectivity against mammalian cells (HEK293), with a selectivity index greater than 50 .
In Vivo Studies
In vivo efficacy was demonstrated in humanized SCID mouse models infected with malaria. The results confirmed that these compounds could effectively reduce parasitemia levels, supporting their potential use in therapeutic settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
